

Spectral Analysis of Ethyl Cyclohexylacetate: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Ethyl cyclohexylacetate*

Cat. No.: B1671641

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectral data for **ethyl cyclohexylacetate**, a key organic compound with applications in various scientific fields. This document presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in a clear and accessible format, alongside detailed experimental protocols for data acquisition.

Spectral Data Summary

The following tables summarize the key quantitative spectral data for **ethyl cyclohexylacetate**.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of **ethyl cyclohexylacetate** provides detailed information about the proton environment within the molecule. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.

Table 1: ¹H NMR Spectral Data for **Ethyl Cyclohexylacetate**

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
4.12	Quartet	2H	-O-CH ₂ -CH ₃
2.17	Doublet	2H	-CH ₂ -COO-
1.65 - 1.78	Multiplet	5H	Cyclohexyl ring protons
1.15 - 1.27	Multiplet	6H	Cyclohexyl ring protons
0.97	Triplet	3H	-O-CH ₂ -CH ₃

Data sourced from ChemicalBook.[\[1\]](#)

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum reveals the different carbon environments in **ethyl cyclohexylacetate**. The following data is based on spectral prediction and should be confirmed by experimental analysis.

Table 2: Predicted ¹³C NMR Spectral Data for **Ethyl Cyclohexylacetate**

Predicted Chemical Shift (ppm)	Carbon Atom Assignment
172.5	C=O
60.2	-O-CH ₂ -CH ₃
41.5	-CH ₂ -COO-
34.0	Cyclohexyl CH
32.8	Cyclohexyl CH ₂
26.1	Cyclohexyl CH ₂
25.8	Cyclohexyl CH ₂
14.2	-O-CH ₂ -CH ₃

Note: These values are predicted and should be verified experimentally.

Infrared (IR) Spectroscopy

The IR spectrum of **ethyl cyclohexylacetate** highlights the characteristic functional groups present in the molecule. The absorption bands are reported in reciprocal centimeters (cm^{-1}).

Table 3: Characteristic IR Absorption Bands for **Ethyl Cyclohexylacetate**

Wavenumber (cm^{-1})	Bond Vibration	Functional Group
~2925, ~2854	C-H stretch	Aliphatic
~1737	C=O stretch	Ester
~1175	C-O stretch	Ester

Characteristic absorption ranges for esters are well established.[\[2\]](#)

Mass Spectrometry (MS)

Mass spectrometry of **ethyl cyclohexylacetate** provides information about its molecular weight and fragmentation pattern. The data is presented as mass-to-charge ratios (m/z).

Table 4: Key Mass Spectrometry Data for **Ethyl Cyclohexylacetate**

m/z	Relative Intensity (%)	Proposed Fragment
170	~5	$[\text{M}]^+$ (Molecular Ion)
125	~15	$[\text{M} - \text{OCH}_2\text{CH}_3]^+$
97	~12	$[\text{C}_7\text{H}_{13}]^+$
88	100	$[\text{CH}_2=\text{C}(\text{OH})\text{OCH}_2\text{CH}_3]^+$ (Base Peak)
69	~20	$[\text{C}_5\text{H}_9]^+$
55	~30	$[\text{C}_4\text{H}_7]^+$

Data sourced from ChemicalBook and PubChem.[\[1\]](#)[\[3\]](#)

Experimental Protocols

The following sections detail the methodologies for acquiring the spectral data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A sample of approximately 5-10 mg of **ethyl cyclohexylacetate** is dissolved in a deuterated solvent, typically deuterated chloroform (CDCl_3), to a final volume of 0.5-0.7 mL in a standard 5 mm NMR tube.

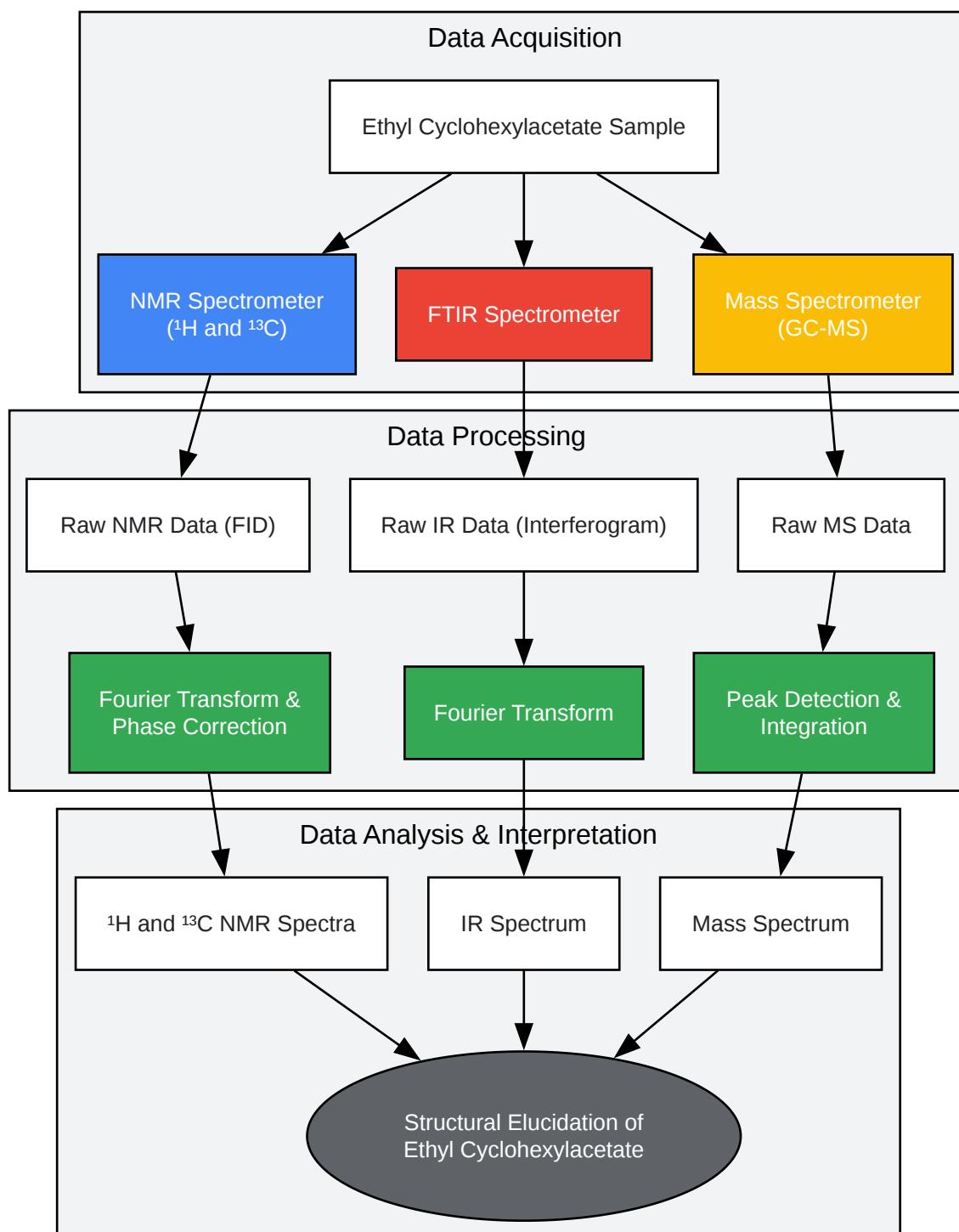
^1H NMR Spectroscopy Protocol: A proton NMR spectrum is acquired on a 400 MHz (or higher) spectrometer. The acquisition parameters typically include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and the collection of 16 to 32 scans. The chemical shifts are referenced to the residual solvent peak (e.g., CDCl_3 at 7.26 ppm).

^{13}C NMR Spectroscopy Protocol: A carbon-13 NMR spectrum is acquired on the same spectrometer, typically with proton decoupling to simplify the spectrum. Due to the lower natural abundance of ^{13}C , a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are generally required to achieve a good signal-to-noise ratio. The chemical shifts are referenced to the solvent peak (e.g., CDCl_3 at 77.16 ppm).

Infrared (IR) Spectroscopy

Sample Preparation: For a liquid sample such as **ethyl cyclohexylacetate**, a neat spectrum is obtained by placing a small drop of the liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin film.

FTIR Spectroscopy Protocol: The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the clean salt plates is first collected. The sample is then placed in the beam path, and the spectrum is typically recorded over the range of 4000 to 400 cm^{-1} with a resolution of 4 cm^{-1} .


Mass Spectrometry (MS)

Sample Introduction and Ionization: The sample is introduced into the mass spectrometer, often via a gas chromatography (GC-MS) system for separation and purification. Electron Ionization (EI) is a common method for this type of molecule, where the sample is bombarded with a high-energy electron beam (typically 70 eV).

Mass Analysis Protocol: The resulting ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The detector records the abundance of each ion, generating a mass spectrum.

Workflow for Spectral Data Acquisition and Analysis

The following diagram illustrates the logical workflow for the comprehensive spectral analysis of **ethyl cyclohexylacetate**.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. ETHYL CYCLOHEXYLACETATE(5452-75-5) 13C NMR spectrum [chemicalbook.com]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. Ethyl cyclohexylacetate | C10H18O2 | CID 21595 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Spectral Analysis of Ethyl Cyclohexylacetate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1671641#ethyl-cyclohexylacetate-spectral-data-nmr-ir-ms>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

